

VUF10132: A Technical Guide to a CXCR3 Inverse Agonist

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Compound of Interest

Compound Name: VUF10132

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Abstract

VUF10132 is a potent and selective non-peptidergic small molecule that acts as a full inverse agonist at the C-X-C chemokine receptor 3 (CXCR3). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **VUF10132**. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, this guide visualizes the CXCR3 signaling pathway and relevant experimental workflows using the DOT language.

Chemical Structure and Physicochemical Properties

VUF10132 is an imidazolium derivative with the following molecular characteristics:

Chemical Structure:

A 2D representation of the chemical structure of **VUF10132** is not publicly available in the searched resources. The available information is its molecular formula and CAS number.

Table 1: Physicochemical Properties of **VUF10132**

| Property | Value | Source |
|-------------------|---|------------|
| Molecular Formula | C ₁₉ H ₁₃ BrCl ₄ N ₂ O ₂ | [1] |
| CAS Number | 1037732-88-9 | [1] |
| Molecular Weight | 553.95 g/mol | Calculated |

Pharmacological Profile

VUF10132 is characterized as a full inverse agonist of the CXCR3 receptor. Inverse agonists differ from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.

Mechanism of Action

VUF10132 exerts its effects by binding to the CXCR3 receptor and stabilizing it in an inactive conformation. This action leads to the inhibition of both agonist-induced and constitutive receptor signaling. The interaction of **VUF10132** with CXCR3 is noncompetitive, suggesting it binds to an allosteric site distinct from the binding site of the endogenous chemokine ligands.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of **VUF10132** with the CXCR3 receptor. This data is derived from the foundational study by Verzijl et al. (2008).

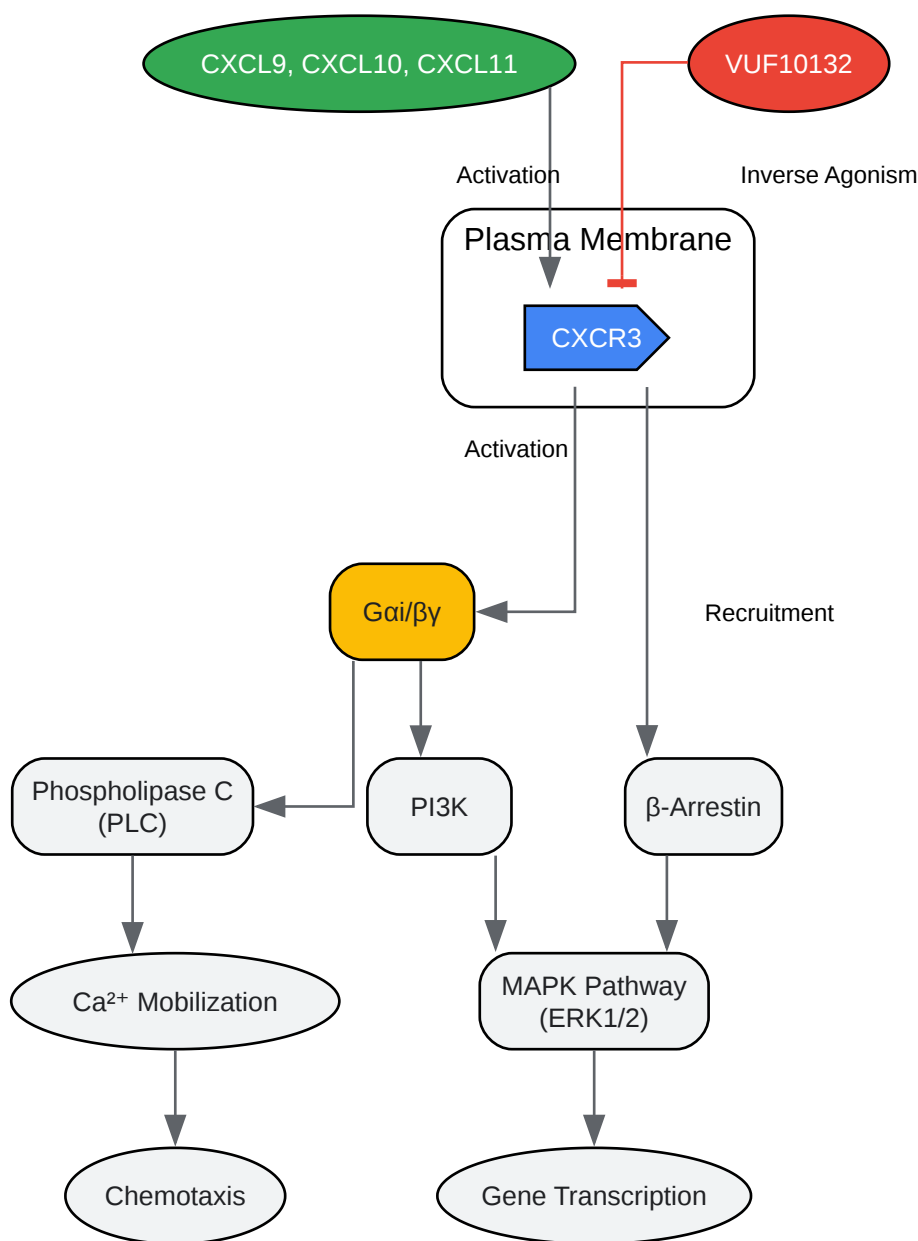
Table 2: Pharmacological Activity of **VUF10132** at the Human CXCR3 Receptor

| Parameter | Value | Description | Reference |
|-------------------|-----------|--|-----------|
| pIC ₅₀ | 7.2 ± 0.1 | The negative logarithm of the molar concentration of VUF10132 that inhibits 50% of the specific binding of [¹²⁵ I]-CXCL10. | [2] |

Note: Further quantitative data regarding the inverse agonist potency (e.g., EC₅₀ for inhibition of basal signaling) is not explicitly available in the searched resources.

CXCR3 Signaling Pathways

CXCR3 is a G protein-coupled receptor (GPCR) that is primarily coupled to the G α i subunit. Activation of CXCR3 by its endogenous ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events. As an inverse agonist, **VUF10132** is expected to suppress these pathways.



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Figure 1: Simplified CXCR3 Signaling Pathway and the inhibitory action of **VUF10132**.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological activity of **VUF10132**, based on standard methodologies in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of **VUF10132** to the CXCR3 receptor.



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Figure 2: General workflow for a radioligand binding assay.

Methodology:

- **Membrane Preparation:** Cell membranes from a stable cell line overexpressing the human CXCR3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
- **Binding Reaction:** Membranes are incubated in a binding buffer containing a fixed concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10) and a range of concentrations of the unlabeled test compound (**VUF10132**).
- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of **VUF10132** that inhibits 50% of the specific binding of the radioligand) is determined. The pIC₅₀ is the negative logarithm of the IC₅₀.

Inverse Agonism Assay (GTPγS Binding Assay)

This functional assay measures the ability of **VUF10132** to inhibit the basal, ligand-independent activation of G proteins by CXCR3.



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Figure 3: General workflow for a [^{35}S]-GTPyS binding assay.

Methodology:

- **Membrane Preparation:** Similar to the radioligand binding assay, membranes from cells expressing CXCR3 are used.
- **Assay Reaction:** Membranes are incubated in an assay buffer containing GDP and [^{35}S]-GTPyS, a non-hydrolyzable analog of GTP. In the presence of a constitutively active receptor, there is a basal level of G protein activation, leading to the binding of [^{35}S]-GTPyS. The assay is performed with increasing concentrations of **VUF10132**.
- **Separation and Quantification:** The reaction is terminated, and the amount of [^{35}S]-GTPyS bound to the G proteins is measured, typically by scintillation counting after filtration.
- **Data Analysis:** A decrease in [^{35}S]-GTPyS binding with increasing concentrations of **VUF10132** indicates inverse agonist activity. The data is analyzed to determine the potency (EC_{50}) and efficacy of the inverse agonism.

Synthesis

A detailed, step-by-step synthesis protocol for **VUF10132** is not publicly available in the searched resources.

Conclusion

VUF10132 is a valuable research tool for investigating the physiological and pathological roles of the CXCR3 receptor. Its characterization as a full inverse agonist provides a mechanism to probe the consequences of reducing the constitutive activity of CXCR3. The data and protocols presented in this guide are intended to support the scientific community in further exploring the therapeutic potential of modulating the CXCR3 signaling pathway.

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